![molecular formula C12H21O6P B1604002 Tri(2-methoxycarbonylethyl)phosphine CAS No. 29269-17-8](/img/structure/B1604002.png)
Tri(2-methoxycarbonylethyl)phosphine
Overview
Description
Tri(2-methoxycarbonylethyl)phosphine is a chemical compound with the molecular formula C12H21O6P and a molecular weight of 292.27 . It is a yellow liquid used for proteomics research applications .
Molecular Structure Analysis
The molecular structure of Tri(2-methoxycarbonylethyl)phosphine is represented by the formula C12H21O6P . The structure is consistent with NMR identification .Physical And Chemical Properties Analysis
Tri(2-methoxycarbonylethyl)phosphine is a yellow liquid . It has a molecular weight of 292.27 and a molecular formula of C12H21O6P .Scientific Research Applications
Modulating Reactivity in Platinum Complexes
Tri(2-methoxycarbonylethyl)phosphine (tmTCEP) has been used as a ligand to modulate reactivity in novel platinum complexes . The study found that tmTCEP showed even higher permeability than tris(2-carboxyethyl)phosphine (TCEP) through the pharmacokinetics of a platinum complex . This application is particularly relevant in the field of medicinal chemistry.
Use in Metallodrugs
The tmTCEP ligand has been used in the development of new metallodrugs . These drugs are designed to overcome the unwanted effects produced by cisplatin, a well-known metallodrug in the clinic . The tmTCEP ligand contributes to the stability of these compounds in solution and their interaction with biological models .
Ligand for Asymmetric Synthesis
P-chiral phosphine ligands like tmTCEP have been used in metal-catalyzed asymmetric synthesis . This method is one of the most important for the economical and environmentally benign production of useful optically active compounds . The tmTCEP ligand plays a critical role in this process due to its ability to coordinate strongly to the transition metals and promote the catalytic reactions .
Use in Asymmetric Hydrogenation
P-chiral phosphine ligands, including tmTCEP, have been used in rhodium-catalyzed homogeneous asymmetric hydrogenation . This process is important for the production of optically active compounds used in pharmaceuticals, agrochemicals, fragrances, and more .
Phosphine Confinement
Tri(2-methoxycarbonylethyl)phosphine can be used in the development of phosphine confinement . This process explores parallels with related constrained macrocyclic systems and mechanically interlocked molecules .
Ligand for Transition Metal Catalysis
P-chiral phosphine ligands like tmTCEP are used in transition-metal-catalyzed reactions . These reactions have been studied for more than six decades, and a variety of reactions of this class have been developed . The tmTCEP ligand plays a significant role in these reactions due to its ability to coordinate strongly to the transition metals .
Safety And Hazards
Future Directions
Phosphines are ubiquitous across metal coordination chemistry and underpin some of the most famous homogeneous transition metal catalysts . Constraining phosphines within confined environments influences not only their behavior but also that of their metal complexes . This could lead to reactivity modification and provide new avenues for research .
properties
IUPAC Name |
methyl 3-bis(3-methoxy-3-oxopropyl)phosphanylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21O6P/c1-16-10(13)4-7-19(8-5-11(14)17-2)9-6-12(15)18-3/h4-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCGYESORUFVNSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCP(CCC(=O)OC)CCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21O6P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90649684 | |
Record name | Trimethyl 3,3',3''-phosphanetriyltripropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90649684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tri(2-methoxycarbonylethyl)phosphine | |
CAS RN |
29269-17-8 | |
Record name | Trimethyl 3,3',3''-phosphanetriyltripropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90649684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 29269-17-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.